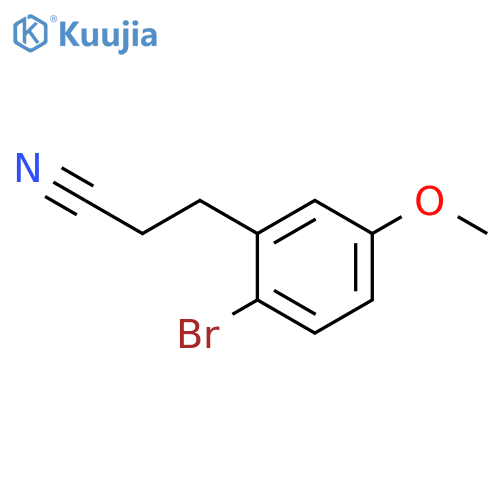Cas no 60100-18-7 (3-(2-bromo-5-methoxyphenyl)propanenitrile)

60100-18-7 structure
商品名:3-(2-bromo-5-methoxyphenyl)propanenitrile
3-(2-bromo-5-methoxyphenyl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- Benzenepropanenitrile, 2-bromo-5-methoxy-
- 3-(2-bromo-5-methoxyphenyl)propanenitrile
- 60100-18-7
- AKOS014662365
- SCHEMBL1458122
- VHHBZCHKVOSUDL-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H10BrNO/c1-13-9-4-5-10(11)8(7-9)3-2-6-12/h4-5,7H,2-3H2,1H3
- InChIKey: VHHBZCHKVOSUDL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 238.99458Da
- どういたいしつりょう: 238.99458Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33Ų
3-(2-bromo-5-methoxyphenyl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651271-1g |
3-(2-Bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 98% | 1g |
¥9985.00 | 2024-05-07 | |
| Enamine | BBV-39890323-2.5g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
| Enamine | BBV-39890323-5.0g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 5.0g |
$1723.0 | 2023-01-30 | |
| Enamine | BBV-39890323-10.0g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 10.0g |
$2166.0 | 2023-01-30 | |
| Enamine | BBV-39890323-5g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 5g |
$1723.0 | 2023-10-28 | |
| Enamine | BBV-39890323-10g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 10g |
$2166.0 | 2023-10-28 | |
| Enamine | BBV-39890323-1.0g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 1.0g |
$657.0 | 2023-01-30 | |
| Enamine | BBV-39890323-1g |
3-(2-bromo-5-methoxyphenyl)propanenitrile |
60100-18-7 | 95% | 1g |
$657.0 | 2023-10-28 |
3-(2-bromo-5-methoxyphenyl)propanenitrile 関連文献
-
1. Water
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
60100-18-7 (3-(2-bromo-5-methoxyphenyl)propanenitrile) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
